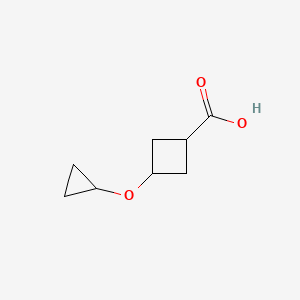

3-Cyclopropoxycyclobutane-1-carboxylic acid

Description

3-Cyclopropoxycyclobutane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a cyclobutane ring, with a carboxylic acid functional group

Propriétés

Formule moléculaire |

C8H12O3 |

|---|---|

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

3-cyclopropyloxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c9-8(10)5-3-7(4-5)11-6-1-2-6/h5-7H,1-4H2,(H,9,10) |

Clé InChI |

KVQMLESHCXNVKZ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1OC2CC(C2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-Cyclopropoxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which can be prepared from γ-chlorobutyronitrile . The reaction involves heating the nitrile with sodium hydroxide, followed by acidification to yield the carboxylic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

3-Cyclopropoxycyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Applications De Recherche Scientifique

3-Cyclopropoxycyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound can be used to study the effects of cyclopropane and cyclobutane rings in biological systems.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Cyclopropoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane and cyclobutane rings contribute to the compound’s stability and reactivity by introducing ring strain, which can affect the compound’s behavior in chemical reactions .

Comparaison Avec Des Composés Similaires

3-Cyclopropoxycyclobutane-1-carboxylic acid can be compared with other carboxylic acids and cycloalkane derivatives:

Cyclopropanecarboxylic acid: Similar in structure but lacks the cyclobutane ring.

Cyclobutanecarboxylic acid: Similar in structure but lacks the cyclopropane ring.

Cyclopropyl cyanide: A precursor in the synthesis of this compound.

These comparisons highlight the unique combination of cyclopropane and cyclobutane rings in this compound, which contributes to its distinct chemical and physical properties.

Activité Biologique

Structural Characteristics

The compound features a cyclopropyl ring fused to a cyclobutane structure, with a carboxylic acid functional group. This configuration may influence its reactivity and interaction with biological systems. The molecular formula is not explicitly provided in the sources, but the presence of both cyclopropyl and cyclobutane rings contributes to its structural complexity.

Potential Biological Activities

Although direct studies on the biological activity of 3-Cyclopropoxycyclobutane-1-carboxylic acid are sparse, compounds with similar structures often exhibit notable pharmacological properties. Potential activities include:

- Antimicrobial Activity : Similar carboxylic acids have been shown to possess antimicrobial properties, which may extend to this compound.

- Antioxidant Properties : The carboxylic acid group is known for its ability to scavenge free radicals, suggesting potential antioxidant activity.

- Cytotoxic Effects : Some structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclobutanecarboxylic Acid | C4H6O2 | Simple cyclobutane structure without cyclopropyl |

| 3-Oxocyclobutanecarboxylic Acid | C5H6O3 | Contains a keto group in addition to carboxylic |

| 3-Cyclohexene-1-carboxylic Acid | C8H10O2 | Features a cyclohexene ring instead of cyclopropyl |

These compounds exhibit varying degrees of reactivity and biological activity, which may provide insights into the expected behavior of this compound.

Case Studies and Research Findings

While specific case studies on this compound are not available, related research highlights the importance of structure-activity relationships in carboxylic acids:

- Antioxidant Activity : A study on various natural carboxylic acids demonstrated that structural variations significantly affect their antioxidant capacity. For instance, rosmarinic acid exhibited superior antioxidant activity compared to simpler structures like benzoic acid .

- Antimicrobial Properties : Research indicated that the antimicrobial efficacy of phenolic acids varies based on their hydroxyl group positioning and overall structure. This suggests that similar considerations could apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.